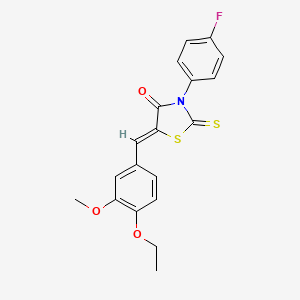

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, characterized by a thiazolidinone core with a benzylidene substituent at position 5 and aryl groups at position 3. These derivatives are studied for their diverse biological activities, including antimicrobial and antitumor properties.

Properties

Molecular Formula |

C19H16FNO3S2 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H16FNO3S2/c1-3-24-15-9-4-12(10-16(15)23-2)11-17-18(22)21(19(25)26-17)14-7-5-13(20)6-8-14/h4-11H,3H2,1-2H3/b17-11- |

InChI Key |

HTKWLTBYEAQMFL-BOPFTXTBSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)OC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 4-fluorophenylthiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl group or the thiazolidinone ring, leading to various reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, thiazolidinone derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Thiazolidinones have been studied for their anti-inflammatory, antidiabetic, and neuroprotective properties.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene substituent at position 5 is a critical determinant of activity. Key analogs include:

- (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) : The hydroxyl group enables hydrogen bonding, as seen in its crystal structure, forming S(6) ring motifs and stabilizing dimers via intermolecular interactions. This contrasts with the ethoxy/methoxy groups, which prioritize lipophilicity over hydrogen bonding .

Aryl Group Modifications at Position 3

Functional Group Variations at Position 2

- 2-Thioxo vs. 2-Amino: Analogs like (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one () replace the thioxo group with an amino moiety.

Crystallographic and Spectroscopic Insights

- Crystal Packing: The title compound’s analog (I) exhibits planar thiazolidinone and benzylidene rings (r.m.s. deviation < 0.015 Å), stabilized by C–H⋯π interactions. In contrast, hydroxylated analogs form hydrogen-bonded dimers (R22(7) and R22(10) motifs), influencing solubility and crystallinity .

- NMR Profiles : Substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) () highlight how benzylidene modifications alter the electronic environment, correlating with bioactivity .

Comparative Data Table

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer:

The synthesis typically involves a condensation reaction between a substituted benzaldehyde derivative and a thiosemicarbazide or similar precursor. For example:

- Step 1: React 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl or acetic acid) to form a Schiff base intermediate .

- Step 2: Cyclize the intermediate in a polar solvent (e.g., ethanol or methanol) under reflux (70–80°C) to form the thiazolidinone core .

- Key Variables: Solvent polarity, temperature, and catalyst (e.g., sodium acetate) significantly impact yield. Substituents on the benzaldehyde (e.g., ethoxy vs. methoxy groups) may require adjusted stoichiometry .

Basic: How is the crystal structure and stereochemistry of this compound confirmed?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Procedure: Grow high-quality crystals via slow evaporation (e.g., DMF/ethanol mixtures). Collect diffraction data at 296 K with Mo-Kα radiation (λ = 0.71073 Å) .

- Key Metrics: Bond lengths (e.g., C–S: ~1.62–1.65 Å), dihedral angles (e.g., thiazolidinone ring planarity), and Z-configuration of the benzylidene group .

- Complementary Methods: Use NMR (e.g., NOESY) to validate stereochemistry in solution .

Advanced: How to design experiments to resolve contradictions in reported bioactivity (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

Contradictions often arise from assay variability or cellular context . Address this by:

- Standardized Assays: Use CLSI/MIC guidelines for antimicrobial activity and NCI-60 cell lines for anticancer screening .

- Controls: Include structure-activity relationship (SAR) analogs (e.g., iodine-free or fluorophenyl-modified derivatives) to isolate functional group contributions .

- Mechanistic Profiling: Perform ROS detection or apoptosis assays to differentiate cytotoxic vs. cytostatic effects .

Advanced: How to optimize reaction conditions for derivatives with improved pharmacokinetic properties?

Methodological Answer:

Focus on substituent engineering and prodrug strategies :

- Lipophilicity Modulation: Replace the 4-fluorophenyl group with a pyridyl moiety to enhance solubility (logP reduction) .

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzylidene ring to slow oxidative degradation .

- In Silico Tools: Use ADMET predictors (e.g., SwissADME) to prioritize synthetic targets .

Advanced: How to analyze the compound’s interaction with biological targets using computational methods?

Methodological Answer:

Combine docking and molecular dynamics (MD) :

- Docking: Use AutoDock Vina to predict binding to targets like hemoglobin subunits (identified in related thiazolidinones) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å) .

- Validation: Cross-reference with SPR (surface plasmon resonance) data for binding affinity (KD) .

Advanced: How to address discrepancies in oxidative stability during storage?

Methodological Answer:

Instability often stems from the thioxo group and benzylidene double bond :

- Stabilization Strategies: Store under argon at -20°C in amber vials. Add antioxidants (e.g., BHT) to formulations .

- Degradation Analysis: Use HPLC-MS to identify oxidation byproducts (e.g., sulfoxides or quinones) .

- Accelerated Testing: Conduct ICH Q1A stress testing (40°C/75% RH) to predict shelf life .

Advanced: How to perform regioselective modifications on the thiazolidinone core?

Methodological Answer:

Leverage protecting groups and catalytic systems :

- Selective Iodination: Use NIS (N-iodosuccinimide) in DMF to target the 3-methoxy position .

- Cross-Coupling: Apply Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) for aryl substitutions at the 5-position .

- Monitoring: Track regioselectivity via LC-MS and ²⁹Si NMR (if silicon-based catalysts are used) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.